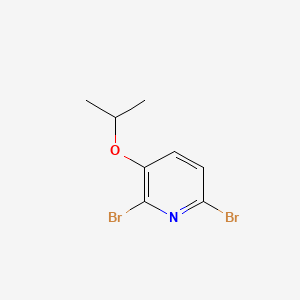
2,6-Dibromo-3-isopropoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3-isopropoxypyridine is an organic compound with the molecular formula C8H9Br2NO and a molecular weight of 294.97 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and an isopropoxy group at the 3 position on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-isopropoxypyridine typically involves the bromination of 3-isopropoxypyridine. One common method includes the use of bromine or a brominating agent such as dibromohydantoin in the presence of a solvent like carbon tetrachloride . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity. The crude product is often purified by recrystallization or distillation.
化学反应分析
Types of Reactions
2,6-Dibromo-3-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the bromine atoms.
科学研究应用
2,6-Dibromo-3-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Industry: The compound is used in the production of agrochemicals and other fine chemicals
作用机制
The mechanism of action of 2,6-Dibromo-3-isopropoxypyridine involves its interaction with specific molecular targets. The bromine atoms and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target molecule .
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-phenoxyphenol: Another brominated pyridine derivative with different substituents.
2,6-Dibromo-3,4,5-trialkoxybenzoate: A compound with similar bromine substitution but different alkoxy groups.
Uniqueness
2,6-Dibromo-3-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
分子式 |
C8H9Br2NO |
|---|---|
分子量 |
294.97 g/mol |
IUPAC 名称 |
2,6-dibromo-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3 |
InChI 键 |
UPTNPDXZPMDKJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(N=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















